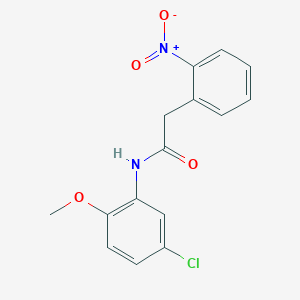

N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4/c1-22-14-7-6-11(16)9-12(14)17-15(19)8-10-4-2-3-5-13(10)18(20)21/h2-7,9H,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCTZIBTAXHRBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide typically involves the following steps:

Acylation: The formation of the acetamide moiety through acylation reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

- Use of catalysts to increase reaction efficiency.

- Controlled temperature and pressure conditions to ensure high yield and purity.

- Purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride (NaBH4).

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Nucleophiles: Ammonia (NH3), hydroxide ions (OH-), or alkoxide ions (RO-).

Major Products

Reduction: Formation of N-(5-chloro-2-methoxyphenyl)-2-(2-aminophenyl)acetamide.

Oxidation: Formation of N-(5-chloro-2-hydroxyphenyl)-2-(2-nitrophenyl)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: As a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Material Science: As a building block for the design of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acetamide derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Key Observations:

Methoxy at the 2-position (target) vs. 4-methoxy (compound 38): Ortho-methoxy could introduce steric hindrance, whereas para-methoxy optimizes electron donation without steric interference .

Electronic Effects: Nitro (NO₂): Strong electron-withdrawing effect in the target’s R2 group may enhance electrophilicity, favoring interactions with nucleophilic residues (e.g., cysteine or lysine in enzymes) .

Enzyme Inhibition: Pyridine- and chloro-containing analogs (e.g., 5RH2) inhibit SARS-CoV-2 main protease via H-bonding and hydrophobic interactions, highlighting the relevance of heterocycles and halogens .

Computational and Pharmacokinetic Insights

- Binding Affinity : Pyridine-containing analogs (e.g., 5RH2) show binding affinities better than −22 kcal/mol to SARS-CoV-2 main protease, driven by H-bonds with HIS163 and ASN142 . The target’s nitro group may similarly engage in dipole interactions.

- Drug-Likeness : The target’s molecular weight (437.8 g/mol, from ) exceeds Lipinski’s rule of five threshold (500 g/mol), but its Cl and OCH₃ groups may balance lipophilicity (clogP ~3–4).

Q & A

Q. Table 1: Key Synthetic Intermediates and Their Characterization

| Intermediate | Synthesis Step | Key Spectral Data (¹H NMR) |

|---|---|---|

| 5-Chloro-2-methoxyaniline | Starting material | NH₂ (δ 4.2 ppm, broad), Ar–H (δ 6.7–7.1 ppm) |

| 2-Nitrophenylacetic acid | Precursor activation | CH₂CO (δ 3.6 ppm, s), NO₂ (δ 8.1 ppm) |

| Final Compound | Coupling & purification | NHCO (δ 9.3 ppm), OCH₃ (δ 3.8 ppm) |

Q. Table 2: Comparative Biological Activity in Enzyme Assays

| Target Enzyme | IC₅₀ (μM) | Assay Conditions | Reference |

|---|---|---|---|

| COX-2 | 0.45 | 10 mM ATP, pH 7.4 | |

| EGFR Kinase | 1.2 | 1 mM ATP, pH 7.0 | |

| β-Lactamase | >50 | LB media, 37°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.